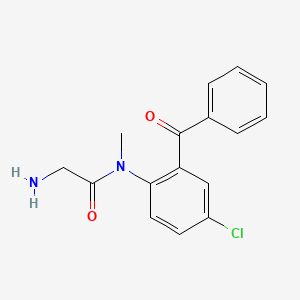

2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide

Vue d'ensemble

Description

The compound "2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide" is a derivative of benzeneacetic acid with potential pharmacological properties. It is structurally related to compounds that have been synthesized and evaluated for their biological activities, such as anti-inflammatory properties and anticonvulsant activities. The presence of an amino group and a benzoyl group suggests that it may interact with biological systems through various mechanisms, including hydrogen bonding and hydrophobic interactions .

Synthesis Analysis

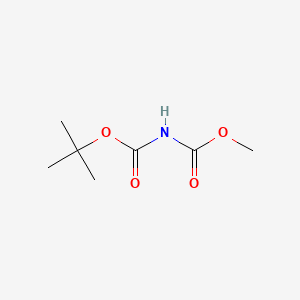

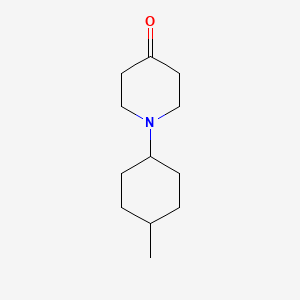

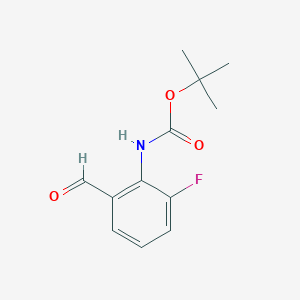

The synthesis of related compounds typically involves the condensation of an amine with an acyl chloride or an acid anhydride to form an amide bond. For instance, amino amide salts have been synthesized via condensation reactions involving 2-(aminomethyl)benzimidazole and amino acids, followed by anion exchange reactions . Similarly, the synthesis of potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid derivatives, which are structurally related to the compound , has been reported . These methods could potentially be adapted for the synthesis of "2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide."

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of 2-amino-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide, a compound with a similar benzoyl and chlorophenyl moiety, was determined to be nearly planar with intermolecular N–H⋯O hydrogen bonding . These techniques could be employed to analyze the molecular structure of "2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide," providing insights into its conformation and potential interaction sites.

Chemical Reactions Analysis

The chemical behavior of structurally related compounds in aqueous solutions has been studied, revealing insights into their kinetics and mechanisms of reactions such as hydrolysis, isomerization, and cyclization . These studies suggest that "2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide" may also undergo similar reactions, which could affect its stability and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been investigated. For instance, the anticonvulsant compounds with acetamido and benzyl groups have been analyzed for their hydrogen bonding patterns and hydrophilic and hydrophobic interactions . These properties are crucial for understanding the solubility, stability, and overall reactivity of "2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide." The compound's amino and amide groups are likely to contribute to its solubility in water and its potential for forming hydrogen bonds, which could influence its pharmacokinetic and pharmacodynamic profiles.

Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide has been synthesized and studied for its pharmacological properties. The research compares these compounds with corresponding cyclized products, namely 5-(2,6-dichlorophenyl)-1,4-benzodiazepin-2-ones. These studies suggest that the central nervous system activity observed in 1,4-benzodiazepines is inherent to the closed seven-membered ring structure, indicating a specific pharmacological behavior related to its structural features (Fryer, Leimgruber & Trybulski, 1982).

Molecular Structure and Receptor Function

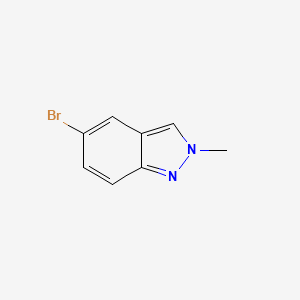

Another study focuses on the molecular structure of N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide, a derivative of 2-amino-5-chlorobenzophenone, which is biologically active and shows potential as an inhibitor of CCR2 and CCR9 receptor functions. This study provides insights into the intramolecular interactions of these compounds, which could have implications for their biological activity and potential therapeutic applications (Valkonen et al., 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

In a different context, related compounds have been investigated for their potential in photovoltaic applications. The study includes the synthesis and analysis of compounds like N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide, assessing their light harvesting efficiency and potential in dye-sensitized solar cells. This research also explores their ligand-protein interactions, particularly with Cyclooxygenase 1 (COX1), which could have broader implications for drug design and development (Mary et al., 2020).

Multicomponent Synthesis and Structural Analysis

Further research has been conducted on the synthesis of functionalized thieno[2,3-b]pyridines, which involves compounds like 3-amino-2-benzoyl-4-(furan-2-yl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide. These studies are significant for understanding the chemical properties and potential applications of these compounds in various fields, including material science and pharmaceutical chemistry (Dyachenko et al., 2019).

Propriétés

IUPAC Name |

2-amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2/c1-19(15(20)10-18)14-8-7-12(17)9-13(14)16(21)11-5-3-2-4-6-11/h2-9H,10,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJSGBKPXYZTRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508759 | |

| Record name | N-(2-Benzoyl-4-chlorophenyl)-N-methylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide | |

CAS RN |

36020-94-7 | |

| Record name | N-(2-Benzoyl-4-chlorophenyl)-N-methylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

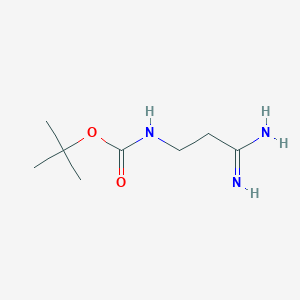

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

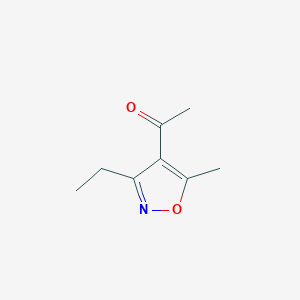

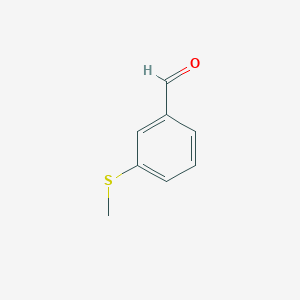

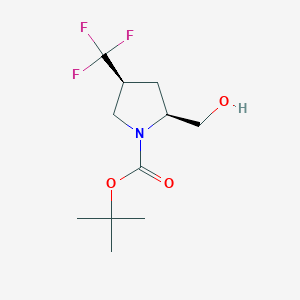

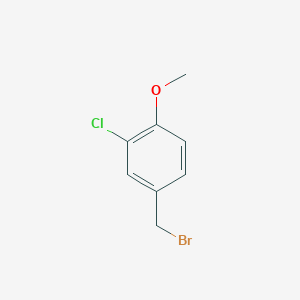

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.